6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases expressed on the cell membrane that play crucial roles in both developmental and adult cells . Dysregulation of FGFRs has been implicated in a wide variety of cancers .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these receptors are involved in, thereby potentially slowing down or stopping the growth of cancer cells .
Biochemical Pathways
The affected pathways primarily involve the signaling pathways associated with FGFRs . FGFRs participate in various vital physiological processes, such as proliferation, differentiation, cell migration, and survival . By inhibiting FGFRs, the compound can disrupt these processes, which are often overactive in cancer cells .
Pharmacokinetics
It is known that the compound is extensively metabolized by cytochrome p450 3a4 . . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of FGFRs, leading to a decrease in the signaling pathways that these receptors are involved in . This can potentially slow down or stop the growth of cancer cells . Different FGFR genetic alterations promoted tumor growth, invasion, and metastasis but responded differently to FGFR-selective small molecule kinase inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications that inhibit or induce cytochrome P450 3A4 could affect the metabolism of the compound . Additionally, genetic variations in the target receptors or in the enzymes involved in the compound’s metabolism could also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they influence various cellular processes, including cell proliferation, differentiation, and survival. The binding of this compound to FGFRs results in the inhibition of their kinase activity, thereby modulating downstream signaling pathways involved in cell growth and development .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the fibroblast growth factor (FGF) signaling pathway, which is essential for various cellular functions . By inhibiting FGFRs, this compound can induce antiproliferative and proapoptotic effects in cancer cells, making it a potential therapeutic agent for cancer treatment . Additionally, this compound has been shown to alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FGFRs. This compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on FGFRs over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced antiproliferative and proapoptotic effects . At very high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with FGFRs and other intracellular proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular distribution of this compound, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-9-11(13-3)14-10(2)15-12/h9H,4-8H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMRMMPHNRFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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